2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with a benzyloxy group, a methyl group, and a dioxaborolane moiety. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of 2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to a series of reactions to introduce the benzyloxy, methyl, and dioxaborolane groups.
Reaction Conditions:
Chemical Reactions Analysis
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative, while the dioxaborolane moiety can undergo hydrolysis to form the corresponding boronic acid.
Substitution Reactions: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Scientific Research Applications
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions:
Molecular Targets: The dioxaborolane moiety can interact with nucleophiles, such as hydroxyl groups, forming reversible covalent bonds.
Pathways Involved: In biological systems, the compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity.
Comparison with Similar Compounds
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other boronic esters and pyridine derivatives:
Properties
IUPAC Name |
3-methyl-2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO3/c1-14-11-16(20-23-18(2,3)19(4,5)24-20)12-21-17(14)22-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTRYBYUNXPJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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